(R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

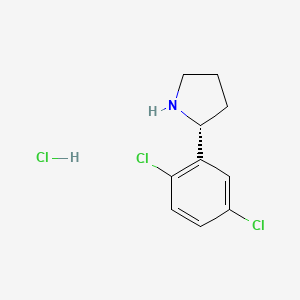

(R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a 2,5-dichlorophenyl substituent at the C2 position and a hydrochloride counterion. The molecular formula is C₁₀H₁₂Cl₃N , with a molecular weight of 252.6 g/mol . The stereogenic center at C2 adopts the R configuration, distinguishing it from its (2S)-enantiomer (CAS 1228569-83-2), which shares identical connectivity but opposite chirality.

The IUPAC name, 2-(2,5-dichlorophenyl)pyrrolidine hydrochloride , reflects the substitution pattern and salt form. The SMILES notation (C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl.Cl ) illustrates the connectivity: a pyrrolidine ring (N1–C5) fused to a dichlorophenyl group at C2, with a chloride ion balancing the protonated nitrogen. X-ray crystallography of analogous compounds reveals that the dichlorophenyl group lies in a pseudoaxial orientation relative to the pyrrolidine ring, minimizing steric clashes between the aromatic substituent and the nitrogen lone pair.

Three-Dimensional Conformational Analysis

The pyrrolidine ring adopts a dynamic equilibrium between envelope (Cₛ symmetry) and twist (C₂ symmetry) conformations due to pseudorotation. Nuclear magnetic resonance (NMR) studies of related pyrrolidine derivatives indicate that the 2,5-dichlorophenyl substituent biases the equilibrium toward the C₂-twist conformation , where the aromatic ring occupies a pseudoaxial position. This preference arises from reduced torsional strain between the ortho-chlorine atom and the pyrrolidine β-hydrogens in the twist form.

Density functional theory (DFT) calculations predict a dihedral angle of 112–118° between the pyrrolidine ring plane and the dichlorophenyl group, consistent with crystallographic data for structurally similar compounds. The hydrochloride salt enhances conformational rigidity by stabilizing the protonated nitrogen’s sp³ hybridization, which increases the energy barrier for ring puckering transitions by ~4–6 kJ/mol compared to the free base.

Pseudorotation Dynamics and sp³-Hybridization Effects

Pseudorotation in (R)-2-(2,5-dichlorophenyl)pyrrolidine hydrochloride is governed by a potential energy function:

$$

V = \frac{1}{2}V1\left[1 - \cos(P - P1)\right] + \frac{1}{2}V2\left[1 - \cos2(P - P2)\right]

$$

where P is the pseudorotational phase angle, V₁ = 11.4 ± 2 kJ/mol (barrier for equatorial-to-axial transitions), and V₂ = 3.2 kJ/mol (secondary barrier modulating envelope distortions). The dichlorophenyl group increases V₁ by 15–20% relative to unsubstituted pyrrolidine due to steric interactions during ring puckering.

The nitrogen’s sp³ hybridization creates a tetrahedral geometry with bond angles of ~109°, stabilizing the transition state for pseudorotation. Electron paramagnetic resonance (EPR) studies of pyrrolidine N-oxyl analogs demonstrate that substituents at C2 alter the pseudorotational phase equilibrium, with bulky groups like dichlorophenyl favoring twist conformations.

Thermodynamic and Kinetic Stability Profiling

Thermogravimetric analysis (TGA) of the hydrochloride salt reveals a decomposition onset temperature of 218°C , attributable to the cleavage of the C–Cl bonds and subsequent ring degradation. Differential scanning calorimetry (DSC) shows a glass transition temperature (T_g) of −12°C , indicating moderate amorphous stability under standard conditions.

Properties

IUPAC Name |

(2R)-2-(2,5-dichlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNXBLVMVXABHJ-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Intermediate : This compound serves as an intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity and selectivity towards specific targets.

- Receptor Modulation : It has been identified as a histamine H3 receptor antagonist, which may enhance cognitive function and memory by increasing neurotransmitter release .

Biological Studies

-

Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the inhibition of signaling pathways crucial for cell survival .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action Compound A HeLa 3.82 ± 0.11 Inhibition of cell cycle progression Compound B MCF-7 5.00 ± 0.15 Apoptosis induction (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride TBD TBD TBD - Neuropharmacological Effects : The compound has shown promise in enhancing cognitive functions through its action on histamine receptors. Additionally, it exhibits antinociceptive properties in pain models, suggesting potential applications in chronic pain management .

Industrial Applications

- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals due to its ability to modulate biological systems effectively.

Case Study 1: Anticancer Research

A study conducted on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. The research highlighted that compounds with similar structures to (R)-2-(2,5-Dichlorophenyl)pyrrolidine showed IC50 values indicating potent anticancer activity against various cell lines .

Case Study 2: Neuropharmacological Assessment

In animal models, (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride was tested for cognitive enhancement through histamine receptor antagonism. Results indicated improved memory performance compared to control groups, supporting its potential therapeutic role in treating cognitive disorders .

Mechanism of Action

The mechanism by which (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Substituted Phenylpyrrolidine Derivatives

The closest analogs involve variations in halogen substituents (Cl vs. F) and their positions on the phenyl ring:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Similarity Score | Key Hazards |

|---|---|---|---|---|---|---|

| (R)-2-(2,5-Dichlorophenyl)pyrrolidine HCl | 2241594-21-6 | C₁₀H₁₂Cl₃N | 252.57 | 2,5-Cl₂ | 1.00 | H302, H315, H319, H335 |

| (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl | 1218935-60-4 | C₁₀H₁₂ClF₂N | 219.66 | 2,5-F₂ | 0.98 | Not specified |

| 2-(2,4-Difluorophenyl)pyrrolidine HCl | 1218935-59-1 | C₁₀H₁₂ClF₂N | 219.66 | 2,4-F₂ | 0.98 | Not available |

Key Observations :

Heterocyclic Ring Modifications

Compounds with piperidine or modified phenyl rings exhibit lower structural similarity:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Ring Type | Key Differences |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)piperidine HCl | 914348-91-7 | C₁₁H₁₅Cl₂N | 0.76 | Piperidine | Larger ring size (6-membered) |

| (S)-2-(4-Chlorophenyl)pyrrolidine HCl | 1228560-89-1 | C₁₀H₁₂Cl₂N | 0.72 | Pyrrolidine | Stereochemistry (S vs. R) |

Key Observations :

- Ring Size : Piperidine analogs (6-membered ring) vs. pyrrolidine (5-membered) alter conformational flexibility and binding pocket compatibility .

- Stereochemistry : The (S)-enantiomer of 4-chlorophenylpyrrolidine (CAS 1228560-89-1) shows reduced similarity, emphasizing the importance of chirality in pharmacological activity .

Fluorinated and Methyl-Substituted Analogs

Fluorine and methyl group additions further diversify properties:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Modifications |

|---|---|---|---|---|

| (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl | 1381929-21-0 | C₁₁H₁₅ClF₂N | 0.96 | 5-F, 2-methyl substituents |

| (S)-2-(3,5-Difluorophenyl)pyrrolidine | 1217664-59-9 | C₁₀H₁₁F₂N | 0.98 | 3,5-F₂ substitution |

Key Observations :

- Steric Hindrance : Methyl groups (e.g., 2-methylphenyl in CAS 1381929-21-0) may reduce metabolic oxidation but increase steric bulk .

Biological Activity

(R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C10H12Cl2N

- Molecular Weight : 219.12 g/mol

- CAS Number : 137832548

The biological activity of (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride primarily involves its interaction with various receptors in the central nervous system. Research indicates that it acts as an antagonist at histamine H3 receptors, which are known to modulate neurotransmitter release including dopamine and acetylcholine. This interaction enhances cognitive functions and wakefulness, making it a candidate for treating neurological disorders .

Biological Activity Overview

The compound exhibits a range of biological activities:

- Neuropharmacological Effects : It has been studied for its potential in enhancing cognitive function and treating conditions like Alzheimer's disease.

- Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds demonstrate anticancer activity against various cancer cell lines, including A549 lung cancer cells .

- Antimicrobial Activity : The compound shows promising results against Gram-positive bacteria and drug-resistant strains .

Neuropharmacological Studies

A study published in ACS Chemical Neuroscience highlighted the potential of (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride in modulating neurotransmitter levels. The study found that the compound significantly increased dopamine release in vitro, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Anticancer Activity

Research conducted on pyrrolidine derivatives indicates significant anticancer effects. For instance, one study reported that specific modifications to the pyrrolidine structure led to enhanced cytotoxicity against A549 cells, with reductions in cell viability observed at concentrations as low as 100 µM . Table 1 summarizes the cytotoxic effects of various derivatives on cancer cell lines.

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| (R)-2-(2,5-Dichlorophenyl)pyrrolidine | A549 | 67.4 | 0.003 |

| Control (Cisplatin) | A549 | 70.3 | <0.0001 |

| Derivative A | A549 | 59.5 | N/A |

| Derivative B | A549 | 24.5 | <0.0001 |

Antimicrobial Studies

In antimicrobial assays, the compound demonstrated activity against several strains of drug-resistant bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, revealing effective inhibition against Staphylococcus aureus and Enterococcus faecalis .

Preparation Methods

Core Reaction Pathway

The most widely documented approach involves a Grignard reaction to introduce the 2,5-dichlorophenyl group into a pyrrolidine precursor. Key steps include:

-

N-Protection of Pyrrolidone : Pyrrolidone is reacted with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone formate.

-

Grignard Addition : The protected pyrrolidone reacts with 2,5-dichlorophenylmagnesium bromide at -30°C to 50°C, yielding 2-(2,5-dichlorophenyl)-2-hydroxypyrrolidine-1-tert-butylcarboxylate.

-

Deprotection and Cyclization : Acid-catalyzed dehydration (e.g., HCl or TFA) removes the tert-butyl group and induces cyclization to form 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole.

-

Asymmetric Reduction : Chiral acids (D-mandelic acid, D-tartaric acid) with ammonia borane reduce the dihydropyrrole to the R-enantiomer, achieving >98% enantiomeric excess (e.e.).

Optimization Parameters

-

Solvent Systems : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are preferred for Grignard reactions due to their stability at low temperatures.

-

Temperature Control : Maintaining -30°C during Grignard addition minimizes side reactions, improving yields from 66% to 90% compared to earlier methods.

-

Chiral Resolution : D-Mandelic acid outperforms other chiral auxiliaries, providing consistent e.e. values >98% with a molar ratio of 0.1:1 (acid:substrate).

Table 1: Comparative Yields and Conditions for Grignard-Based Synthesis

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Source |

|---|---|---|---|---|---|---|

| N-Protection | Di-tert-butyl carbonate | THF | 20–40 | 92 | – | |

| Grignard Addition | 2,5-DichlorophenylMgBr | MTBE | -30 | 90 | – | |

| Asymmetric Reduction | D-Mandelic acid/NH3BH3 | Ether | 60 | 83 | >98 |

Organolithium Route with Chiral Induction

Lithium-Based Coupling

An alternative method substitutes Grignard reagents with n-butyllithium for aryl coupling:

-

Lithiation of 1,4-Dichlorobenzene : Reacted with n-butyllithium at -70°C to form a lithiated intermediate.

-

N-Methoxy-N-methylamide (Weinreb Amide) Intermediate : Coupling with tert-butyl pyrrolidone formate yields a ketone precursor.

-

Titanium-Mediated Cyclization : Ti(OEt)4 facilitates imine formation under reflux, followed by sodium borohydride reduction to the pyrrolidine.

-

Hydrochloride Salt Formation : Treatment with HCl in dioxane or methanol yields the final product.

Advantages Over Grignard Methods

-

Higher Functional Group Tolerance : Organolithium reagents enable coupling with sterically hindered substrates.

-

Reduced Flammability Risk : Sodium borohydride replaces pyrophoric lithium triethylborohydride, enhancing safety.

Table 2: Performance Metrics for Organolithium Route

Enzymatic Asymmetric Reduction

Biocatalytic Approach

Key Benefits

-

Stereoselectivity : Achieves 99% e.e. without chiral auxiliaries.

-

Sustainability : Water-based reactions at 25–37°C reduce organic solvent use.

Table 3: Enzymatic vs. Chemical Reduction

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| e.e. | 99% | 98% |

| Reaction Temp (°C) | 37 | 60 |

| Solvent | Aqueous buffer | Ether |

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the validated synthetic routes for preparing (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, a Pd-catalyzed cross-coupling reaction can introduce the 2,5-dichlorophenyl group to a pyrrolidine precursor. Enantiomeric purity is achieved via chiral stationary phase HPLC or enzymatic resolution. Characterization includes H/C NMR for structural confirmation and polarimetry ([α]) to verify stereochemical integrity .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm.

- Chiral GC or HPLC : Validates enantiomeric excess (≥99%) using cellulose-based chiral columns.

- Elemental Analysis : Confirms molecular composition (CHClN·HCl).

Computational tools like Advanced Chemistry Development (ACD/Labs) predict physicochemical properties (e.g., logP, pKa) when experimental data are limited .

Advanced Research Questions

Q. How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?

- Methodological Answer : Comparative studies require synthesizing both enantiomers and evaluating activity in receptor-binding assays (e.g., radioligand displacement). For example, in CNS targets, the (R)-form may show higher affinity due to stereospecific interactions. Diastereomer separation via recrystallization or chromatography is critical to avoid confounding results .

Q. What strategies mitigate solubility limitations in aqueous buffers for in vivo studies?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to enhance solubility.

- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.

Solubility predictions via ACD/Labs software guide initial formulation choices .

Q. How stable is the compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 1–12) at 37°C; identify degradation products using LC-MS.

Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. What are the dominant degradation pathways or metabolic profiles of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via high-resolution MS.

- Forced Degradation : Expose to UV light, HO, or acidic/alkaline conditions to simulate oxidative and hydrolytic pathways.

Structural elucidation of metabolites/degradants requires tandem MS and comparison with synthetic standards .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.

- Control Enantiomeric Purity : Re-test activity with rigorously purified (R)-enantiomer to exclude contributions from (S)-contaminants.

Cross-validate findings using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.